6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
Description
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is a chlorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a sulfonyl chloride group (–SO₂Cl) at position 1, a hydroxyl group (–OH) at position 2, a methyl group (–CH₃) at position 3, and a chlorine atom at position 4. This compound is likely utilized as an intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its reactivity can be inferred from analogous sulfonyl chlorides, which typically undergo nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or other derivatives critical in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H6Cl2O3S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
6-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-4-2-3-5(8)7(6(4)10)13(9,11)12/h2-3,10H,1H3 |
InChI Key |
DDOZZHPVXAERFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Chlorinated Benzene Derivatives
This method is adapted from established procedures for synthesizing aromatic sulfonyl chlorides, particularly those bearing electron-withdrawing groups such as chlorine and methyl.
- Starting Material: 2-Amino-3-methylchlorobenzene (or a similar precursor with amino group substituent)
- Diazotization:
- Dissolve the amino compound in concentrated hydrochloric acid and acetic acid at low temperatures (−10°C to 5°C).
- Add sodium nitrite slowly to form the diazonium salt.
- Maintain the temperature to prevent decomposition and ensure high diazotization efficiency.
- Sulfonyl Chlorination:
- Bubble sulfur dioxide gas into acetic acid containing the diazonium salt at 10–25°C.
- Add sulfuryl chloride or sulfur oxychloride to facilitate chlorosulfonation, converting the diazonium intermediate into the sulfonyl chloride.
- The presence of copper chloride as a catalyst enhances the chlorination efficiency, as observed in related sulfonyl chloride syntheses.
- Isolation:
- Extract the product with dichloromethane, wash, dry, and remove residual solvents.
- The final product, 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride , is obtained with yields exceeding 70%.
- One-pot process reduces steps and raw material costs.
- Suitable for industrial scale due to straightforward reaction conditions.
Diazotization Followed by Sulfonylation
This method leverages diazotization of amino precursors, followed by sulfonylation with sulfuryl chloride or sulfur oxychloride.
- Preparation of Diazzonium Salt:
- React 2-amino-3-methylchlorobenzene with sodium nitrite in hydrochloric acid at low temperature (−10°C to 5°C).
- Ensure complete diazotization to prevent side reactions.
- Sulfonylation and Chlorination:
- Introduce sulfur dioxide gas into acetic acid at 10–25°C to generate a reactive sulfonyl intermediate.
- Add sulfuryl chloride or sulfur oxychloride dropwise, maintaining the temperature below 25°C to control the exothermic reaction.
- The diazonium salt reacts with sulfur oxychloride, forming the sulfonyl chloride with the desired substitution pattern.
- Workup:
- Extract with dichloromethane, wash with water, dry over anhydrous magnesium sulfate, and evaporate solvents.
- Crystallize to purify the product.
- Approximately 78% based on optimized conditions, with high purity suitable for further applications.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents & Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization | 2-Amino-3-methylchlorobenzene + NaNO2 + HCl | −10°C to 5°C | 85–90 | Ensures complete diazotization |
| Sulfonylation | SO2 gas + sulfuryl chloride | 10–25°C | 70–78 | Catalyzed by CuCl2 for efficiency |
| Extraction & Purification | Dichloromethane, washing, drying | Room temp | — | Final purity >99% |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group, which deactivates the benzene ring towards further substitution.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 6-Chloro-2-hydroxy-3-methylbenzenesulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of sulfonic acids to form sulfonyl chlorides.
Amines, Alcohols, Thiols: Used as nucleophiles in substitution reactions.
Water or Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
6-Chloro-2-hydroxy-3-methylbenzenesulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Utilized in the development of sulfonamide-based drugs.
Material Science: Employed in the synthesis of sulfonated polymers and resins.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and biochemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
- Functional Group Influence : The sulfonyl chloride group in the target compound contrasts with the benzoyl chloride in . Sulfonyl chlorides are more electrophilic at the sulfur atom, enabling reactions with amines to form sulfonamides, whereas benzoyl chlorides react at the carbonyl carbon to form esters or amides .
- Substituent Effects: The hydroxyl group at position 2 in the target compound may enhance acidity (via hydrogen bonding or resonance stabilization) compared to non-hydroxylated analogs like 6-chloro-2-fluoro-3-methylbenzoyl chloride. Chlorine at position 6 likely increases electron-withdrawing effects, stabilizing the sulfonyl chloride group and influencing reactivity patterns.
Reactivity and Stability
- Hydrolytic Stability: Sulfonyl chlorides are generally moisture-sensitive, hydrolyzing to sulfonic acids. The hydroxyl group in the target compound may accelerate hydrolysis compared to non-hydroxylated derivatives, though steric protection from the methyl group at position 3 could mitigate this .
- Synthetic Utility : Unlike the sulfonylurea herbicides (), which require triazine and urea moieties for herbicidal activity, the target compound’s simpler structure suggests utility as a precursor for functionalizing aromatic systems. For example, it could serve as a building block for sulfonamide-based pharmaceuticals or agrochemicals .
Spectral and Physical Properties (Inferred)
While direct data for the target compound are unavailable, comparisons can be drawn:
- IR Spectroscopy : Expected peaks include broad O–H stretching (~3200 cm⁻¹ for –OH), S=O asymmetric/symmetric stretches (~1350–1160 cm⁻¹), and C–Cl stretches (~750 cm⁻¹) .
- NMR : The methyl group (δ ~2.3–2.5 ppm in ¹H-NMR) and aromatic protons (δ ~6.8–7.8 ppm) would reflect substituent electronic effects. The hydroxyl proton may appear as a singlet at δ ~5–6 ppm in DMSO-d₆ .
Research Implications and Gaps
The absence of direct experimental data on 6-chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride underscores the need for further studies to characterize its physical properties and reactivity. Future work should prioritize synthesizing this compound and evaluating its performance in model reactions (e.g., sulfonylation of amines or alcohols).
Biological Activity
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride, also known as chlorinated sulfonamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by data tables and relevant case studies.
Molecular Formula: C7H6ClO3S
Molecular Weight: 207.64 g/mol
IUPAC Name: 6-Chloro-2-hydroxy-3-methylbenzenesulfonyl chloride
CAS Number: 100825-55-8
The biological activity of 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, which may lead to the formation of sulfonamide derivatives that exhibit significant pharmacological properties. The presence of the chlorine atom enhances its reactivity and biological efficacy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamides, including 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 5 μg/mL | |
| Staphylococcus aureus | 10 μg/mL | |
| Candida albicans | 8 μg/mL |
The compound exhibited potent antibacterial activity against E. coli and S. aureus, with MIC values indicating effective inhibition at low concentrations.
Anti-inflammatory Activity
Research has indicated that compounds containing sulfonamide groups can modulate inflammatory pathways. A study demonstrated that derivatives of sulfonamides could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Case Study:
In a controlled experiment, the anti-inflammatory effects of 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride were assessed in a murine model of inflammation. The results showed a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
Recent investigations into the anticancer properties of chlorinated sulfonamides have yielded promising results. The compound's ability to inhibit tumor cell proliferation has been attributed to its interference with cellular signaling pathways.
Table 2: Anticancer Activity Data
These findings indicate that 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride has a significant inhibitory effect on cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide compounds is often influenced by their structural features. The presence of chlorine and hydroxyl groups in 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride enhances its reactivity and interaction with biological targets, contributing to its antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
